3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
The compound 3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (referred to as the target compound) belongs to the imidazo[1,2-c]quinazolin-2(3H)-one class, a scaffold known for diverse pharmacological activities. This analysis compares its structural and physicochemical properties with analogs bearing modifications at the N3 and sulfanyl substituents, highlighting trends in molecular weight, lipophilicity, and steric/electronic effects.
Properties
IUPAC Name |
3-(cyclohexylmethyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3S/c1-17-10-11-18(2)20(12-17)16-35-28-29-22-15-25(34-4)24(33-3)14-21(22)26-30-27(32)23(31(26)28)13-19-8-6-5-7-9-19/h10-12,14-15,19,23H,5-9,13,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTKJFVRLSUTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H33N3O3S
- Molecular Weight : 491.64492 g/mol
- CAS Number : [Not provided in the search results]
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on structurally related thiazolidinone derivatives have shown strong radical scavenging activities and the ability to reduce reactive oxygen species (ROS) levels in cellular models .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to potential applications in skin whitening agents. Analogous compounds have demonstrated potent inhibitory effects on tyrosinase activity. For example, certain derivatives showed IC50 values as low as 1.03 µM, indicating a strong capacity to inhibit this enzyme . This suggests that this compound may also possess similar inhibitory properties.
Anti-Melanogenic Effects
In cellular studies using B16F10 melanoma cells, compounds with similar structures have been shown to significantly reduce melanin production. The mechanisms involved include competitive and non-competitive inhibition of tyrosinase and suppression of melanogenesis-associated proteins and genes . These findings indicate the potential of this compound as an anti-melanogenic agent.
Study on Analog Compounds
In a study involving thiazolidinone analogs with structural similarities to the target compound, researchers evaluated their effects on tyrosinase inhibition and antioxidant activity. The results demonstrated that these analogs not only inhibited tyrosinase effectively but also exhibited significant antioxidant properties by reducing oxidative stress markers in vitro .
| Compound | IC50 (µM) | Tyrosinase Inhibition | Antioxidant Activity |
|---|---|---|---|
| Compound 2 | 5.21 ± 0.86 | Yes | Strong |
| Compound 3 | 1.03 ± 0.14 | Yes | Very Strong |
The biological activities of this compound may be attributed to its structural features that allow for effective interaction with target enzymes like tyrosinase. Molecular docking studies suggest that the compound binds strongly to the active site of tyrosinase and may also interact with allosteric sites, influencing enzyme activity through multiple pathways .
Scientific Research Applications
Biological Activities
The compound has been explored for several biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Antimicrobial Activity
Research has indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi. For instance, compounds similar to 3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Potential
The anti-inflammatory potential of quinazolinone derivatives has also been investigated. In vivo studies using carrageenan-induced paw edema models have shown that certain compounds can reduce inflammation comparable to standard anti-inflammatory drugs like ibuprofen . This suggests that this compound may possess similar properties.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the imidazoquinazoline core.
- Introduction of the cyclohexylmethyl and sulfanyl groups.
- Methoxylation at specific positions to enhance biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .
Case Studies
Several studies have been conducted to evaluate the efficacy of related compounds in clinical settings:
- Antimicrobial Studies : A comparative study on quinazolinone derivatives demonstrated that modifications in substituents significantly affect antimicrobial activity. The presence of methoxy groups was associated with increased potency against certain bacterial strains .
- Anti-inflammatory Research : In a study assessing various quinazolinone derivatives for anti-inflammatory effects, specific substitutions were found to enhance activity. The results indicated that compounds with a similar backbone to this compound could be further developed into therapeutic agents .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound features:
- N3 substituent : Cyclohexylmethyl group.
- Sulfanyl group : 2,5-Dimethylbenzyl.
- Core : 8,9-Dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one.
Key analogs and their modifications include:
*Estimated based on structural similarity.
Physicochemical and Electronic Properties
Lipophilicity (LogP) :
- The target compound (estimated LogP ~4.5) is less lipophilic than the octyl-substituted Analog 3 (LogP 6.2) but more lipophilic than halogenated analogs like Analog 1 (LogP -1.91) and Analog 4 (LogP 4.7). The cyclohexylmethyl group enhances lipophilicity compared to benzyl (Analog 6: LogP 4.0).
Molecular Weight :
- The target compound (~497.6 g/mol) has a higher molecular weight than most analogs, except Analog 4 (501.50 g/mol). Higher molecular weight may influence bioavailability but is offset by favorable lipophilicity.
Steric and Electronic Effects :
- Halogenated Analogs (e.g., Analog 1, 2, 4, 11): Electron-withdrawing groups (F, Cl, CF₃) increase polarity and metabolic stability but may reduce membrane permeability.
- Aromatic Substituents (e.g., Analog 6, target compound): Benzyl and dimethylbenzyl groups enhance π-π stacking interactions in hydrophobic binding pockets.
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields and purity?
Methodological Answer:
Optimization involves:
- Catalyst selection : Use deep eutectic solvents (e.g., NGPU) or acidic/basic conditions (e.g., glacial acetic acid with hydrogen peroxide) to enhance reaction efficiency and reduce side products .
- Solvent systems : Ethanol or acetic acid is preferred for solubility and stability of intermediates .
- Reaction monitoring : Employ TLC or HPLC to track progress and isolate intermediates, ensuring minimal degradation .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves planar fused-ring systems (e.g., triazoloquinazoline derivatives) and hydrogen-bonding networks .
- NMR spectroscopy : Assigns protons (¹H-NMR) and carbons (¹³C-NMR) to confirm substituents (e.g., cyclohexylmethyl, dimethylbenzyl sulfanyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C29H22ClFN4O3 in analogous structures) .
Basic: How can the compound’s stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Accelerated stability testing : Incubate at 25°C, 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions for 1–12 weeks .
- Analytical quantification : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products .
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t½) using first-order kinetics .
Advanced: How to design dose-response experiments for evaluating biological activity?
Methodological Answer:
- In vitro assays : Use a split-plot design with replicates (e.g., 4 replicates × 5 plants/group) to test cytotoxicity across cell lines (e.g., HepG2, HEK293) .
- Dose ranges : Apply logarithmic concentrations (1 nM–100 µM) to determine IC50 values .
- Controls : Include positive (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) to validate assay specificity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Variable standardization : Control cell passage number, serum batch, and incubation time to reduce inter-lab variability .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
- Mechanistic studies : Perform kinase profiling or proteomics to clarify target engagement vs. off-target effects .
Advanced: What computational strategies model the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to predict binding poses in ATP-binding pockets .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity .
Advanced: How to study environmental fate and degradation pathways?
Methodological Answer:
- Abiotic studies : Expose to UV light (λ = 254 nm) or hydroxyl radicals (Fenton’s reagent) to simulate photolysis/oxidation .
- Biotic studies : Use soil microcosms with LC-MS/MS to track metabolites (e.g., sulfoxide/sulfone derivatives) .
- Partition coefficients : Measure logP (octanol/water) and soil sorption (Kd) to predict environmental mobility .
Basic: Which techniques quantify the compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions for specificity in plasma/tissue homogenates .
- Sample preparation : Solid-phase extraction (C18 cartridges) with methanol elution reduces matrix interference .
- Validation : Follow FDA guidelines for linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and recovery (85–115%) .
Advanced: How to evaluate ecological impact across biological organization levels?
Methodological Answer:
- Tiered testing : Start with algae (EC50, OECD 201), then Daphnia magna (LC50, OECD 202), and finally fish (Danio rerio, OECD 203) .
- Ecosystem modeling : Use AQUATOX to integrate toxicity data and predict food-web impacts .
- Long-term monitoring : Deploy passive samplers in freshwater systems to measure bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
